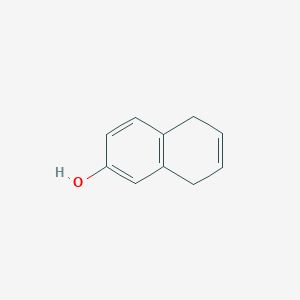
5,8-Dihydronaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dihydronaphthalen-2-ol is an organic compound with the molecular formula C10H10O. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the second position and hydrogenation at the 5th and 8th positions. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,8-Dihydronaphthalen-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-naphthol using a suitable reducing agent. For instance, catalytic hydrogenation of 1-naphthol in the presence of a palladium catalyst can yield this compound . Another method involves the reduction of 1-naphthalenone using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to ensure efficient conversion of starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dihydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully hydrogenated naphthalene derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized products.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Ethers, esters, and other substituted products.
Applications De Recherche Scientifique
5,8-Dihydronaphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,8-Dihydronaphthalen-2-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,8-Dihydronaphthalen-2-ol: Similar structure but differs in the position of hydrogenation.
1-Naphthol: Lacks hydrogenation at the 5th and 8th positions.
Naphthoquinones: Oxidized derivatives of naphthalene.
Uniqueness
5,8-Dihydronaphthalen-2-ol is unique due to its specific hydrogenation pattern and the presence of a hydroxyl group. This combination of features imparts distinct chemical properties, making it valuable in various synthetic and research applications .
Propriétés
Numéro CAS |
23950-48-3 |
|---|---|
Formule moléculaire |
C10H10O |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
5,8-dihydronaphthalen-2-ol |
InChI |
InChI=1S/C10H10O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-2,5-7,11H,3-4H2 |
Clé InChI |
SLDXQJKDITYTDE-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC2=C1C=CC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


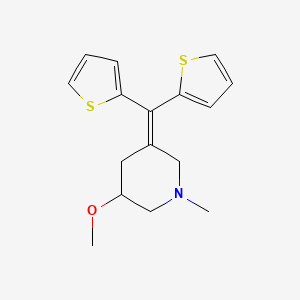
![3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)propanoic acid](/img/structure/B14691021.png)
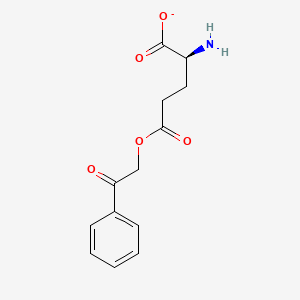

![[1]Benzothieno[3,2-b]pyridine 5,5-dioxide](/img/structure/B14691044.png)
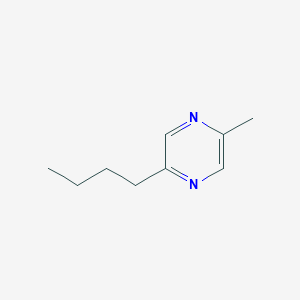
![Benzene, 1,1'-[methylenebis(telluro)]bis[4-methoxy-](/img/structure/B14691058.png)
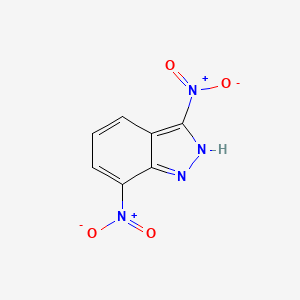
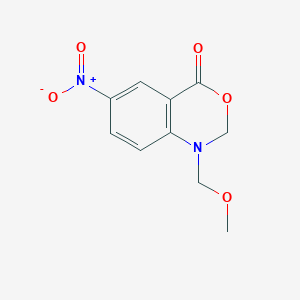
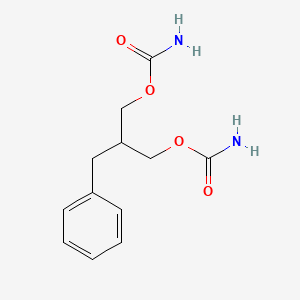
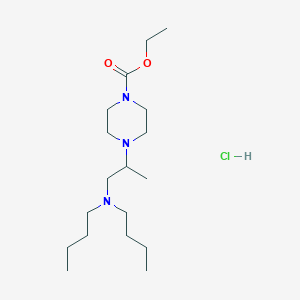
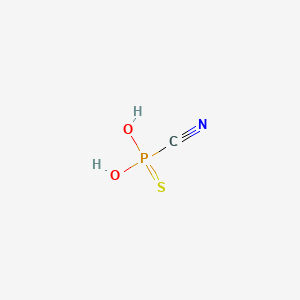
![1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol](/img/structure/B14691111.png)

